1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one
Overview
Description
1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one is a useful research compound. Its molecular formula is C13H9ClF3N3OS and its molecular weight is 347.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, leading to attenuated secondary metabolism and thwarted bacterial growth .
Biochemical Pathways
The compound’s action affects the post-translational modification catalyzed by PPTases . This modification is crucial for the function of various enzyme systems in bacteria, including those involved in secondary metabolism . By inhibiting PPTase, the compound disrupts these systems, leading to a decrease in bacterial viability .
Result of Action
The compound’s action results in attenuated secondary metabolism and thwarted bacterial growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . Additionally, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli This suggests that the compound’s action may be affected by the presence of efflux pumps in the bacterial cell membrane
Biochemical Analysis
Biochemical Properties
1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one plays a crucial role in various biochemical reactions. It interacts with enzymes such as phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, demonstrating its potential as an antibacterial agent . Additionally, it interacts with proteins and other biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting bacterial growth and attenuating secondary metabolism . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of PPTases by binding to their active sites, preventing the post-translational modification essential for bacterial cell viability . This inhibition leads to a decrease in the production of Sfp-PPTase-dependent metabolites, ultimately thwarting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a valuable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its inhibitory effects on bacterial growth and metabolism.
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3OS/c1-7(21)6-22-12-18-3-2-10(20-12)11-9(14)4-8(5-19-11)13(15,16)17/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXHWXENRTSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.